1,4-Dinitrobenzene

Descripción

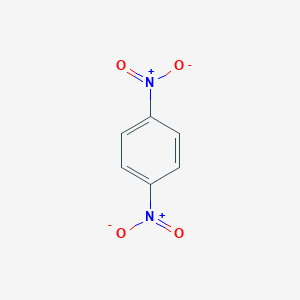

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFDQJRXFWGIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4, Array | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021836 | |

| Record name | 1,4-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-dinitrobenzene is a colorless to yellow solid. Sinks and mixes slowly with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-PALE-YELLOW CRYSTALS., Pale-white or yellow solid. | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

570.2 °F at 760 mmHg (USCG, 1999), 297 °C, 299 °C, 570 °F | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

302 °F (USCG, 1999), 302 °F, 150 °C | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.01 % (NIOSH, 2023), Sol in acetone, benzene, 1 g dissolves in 12,500 ml cold water, 555 ml boiling water, 300 ml alcohol; sparingly soluble in chloroform, and ethyl acetate., In water, 69 mg/l @ 25 °C., Solubility in water: none, 0.01% | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.625 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.625 @ 18 °C/4 °C, 1.6 g/cm³, 1.63 | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8 | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000261 [mmHg], < 1 mm Hg at 20 °C /Dinitrobenzene, all isomers/, Vapor pressure, kPa at 20 °C: | |

| Record name | p-Dinitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystals, Colorless to yellow monoclinic needles, Pale white or yellow, crystalline or solid. | |

CAS No. |

100-25-4 | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dinitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784Q9O56S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzene, p-dinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ72D288.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

343.4 °F (USCG, 1999), 174 °C, 173-174 °C, 343 °F | |

| Record name | P-DINITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Dinitrobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0233.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Dinitrobenzene from 4-Nitroaniline

This guide provides a comprehensive overview and detailed protocol for the synthesis of 1,4-dinitrobenzene from 4-nitroaniline, tailored for researchers, scientists, and professionals in drug development. The described methodology follows a well-established, two-step procedure involving the diazotization of 4-nitroaniline followed by a copper-catalyzed nitro-dediazoniation reaction.

Reaction Overview

The synthesis proceeds in two primary stages:

-

Diazotization: 4-Nitroaniline is converted into a p-nitrophenyldiazonium fluoborate salt. This is achieved by reacting the amine with a cold solution of sodium nitrite in the presence of fluoboric acid.

-

Nitro-dediazoniation (Sandmeyer-type reaction): The isolated diazonium salt is then treated with an aqueous solution of sodium nitrite and a copper catalyst. This results in the displacement of the diazonium group by a nitro group, yielding this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from a 0.25 mole scale of 4-nitroaniline, as detailed in the experimental protocol.

| Parameter | Value | Notes |

| Starting Material (4-Nitroaniline) | ||

| Molar Quantity | 0.25 mol | |

| Mass | 34 g | |

| Reagents for Diazotization | ||

| Fluoboric Acid Solution | 110 cc | See procedure notes for preparation. |

| Sodium Nitrite | 17 g (0.25 mol) | In 34 cc of water. |

| Intermediate Product | ||

| Product Name | p-Nitrophenyldiazonium fluoborate | |

| Yield (Mass) | 56–59 g | |

| Yield (Percentage) | 95–99% | |

| Reagents for Nitro-dediazoniation | ||

| Sodium Nitrite | 200 g | In 400 cc of water. |

| Copper Powder | 40 g | Catalyst. |

| Final Product | ||

| Product Name | This compound | |

| Yield (Mass) | 28–34.5 g | After crystallization. |

| Yield (Percentage) | 67–82% | Based on starting 4-nitroaniline. |

| Melting Point (Crude) | 172–173 °C | After crystallization from glacial acetic acid. |

| Melting Point (Recrystallized) | 173 °C | After recrystallization from alcohol. |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Part 1: Preparation of p-Nitrophenyldiazonium Fluoborate

-

In a 400-cc beaker, dissolve 34 g (0.25 mole) of p-nitroaniline in 110 cc of fluoboric acid solution.

-

Place the beaker in an ice bath and stir the solution vigorously with an efficient mechanical stirrer.

-

Prepare a cold solution of 17 g (0.25 mole) of sodium nitrite in 34 cc of water.

-

Add the cold sodium nitrite solution dropwise to the stirred p-nitroaniline solution. Maintain the temperature in the ice bath.

-

After the addition is complete, continue stirring for a few minutes.

-

Filter the resulting solid diazonium fluoborate by suction using a sintered glass filter.

-

Wash the collected solid sequentially with 25–30 cc of cold fluoboric acid, two portions of 95% ethanol, and finally several times with ether.

-

The resulting p-nitrophenyldiazonium fluoborate weighs between 56–59 g (a 95–99% yield).[1]

Part 2: Synthesis of this compound

-

In a 2-L beaker, dissolve 200 g of sodium nitrite in 400 cc of water.

-

To this solution, add 40 g of copper powder.

-

Stir the mixture vigorously with an efficient stirrer.

-

Prepare a suspension of the p-nitrophenyldiazonium fluoborate (from Part 1) in 200 cc of water.

-

Slowly add the suspension of the diazonium salt to the stirred sodium nitrite-copper mixture.

-

Significant frothing will occur. Add 4–5 cc of ether intermittently to break the foam.

-

The reaction is complete once all the diazonium compound has been added.

-

Collect the solid product by suction filtration.

-

Wash the product cake sequentially with several portions of water, twice with a dilute sodium hydroxide solution, and then again with water until the washings are neutral.[1]

Part 3: Purification

-

Dry the solid product in an oven at 110 °C.

-

Powder the dried solid and extract it with three successive portions of boiling benzene (300-cc, 200-cc, and 150-cc).

-

Evaporate the combined benzene extracts on a water bath.

-

Crystallize the residue from 120–150 cc of boiling glacial acetic acid.

-

The resulting product will be reddish-yellow crystals with a melting point of 172–173 °C. The yield is typically between 28–34.5 g (67–82%).[1]

-

For a purer product, recrystallization from alcohol yields pale yellow crystals with a melting point of 173 °C.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound from 4-nitroaniline.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dinitrobenzene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Physical Properties

This compound is a colorless to yellow crystalline solid.[1] It is the most symmetrical of the three dinitrobenzene isomers, which contributes to its high melting point.[2]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₆H₄N₂O₄ | [1] | |

| Molecular Weight | 168.11 | g/mol | [1] |

| Melting Point | 173 - 174 | °C | [1] |

| Boiling Point | 299 | °C | [1] |

| Density | 1.625 | g/cm³ | [1] |

| Vapor Pressure | 6.5 x 10⁻⁵ | mm Hg at 25°C | [3] |

| Water Solubility | 69 | mg/L at 25°C | [3] |

| log Kow | 1.46 | [3] | |

| Flash Point | 150 | °C | [4] |

Solubility Profile

The solubility of this compound in various solvents is detailed in the following table.

| Solvent | Solubility | Temperature | Reference(s) |

| Cold Water | 1 g in 12,500 mL (80 mg/L) | [3][5] | |

| Boiling Water | 1 g in 555 mL (1801.8 mg/L) | 100°C | [3][5] |

| Ethanol | 1 g in 300 mL (3333.3 mg/L) | [3][5] | |

| Chloroform | Sparingly soluble | [3] | |

| Ethyl Acetate | Sparingly soluble | [3] | |

| Acetone | Soluble | [6] |

Chemical Properties and Reactivity

This compound is a relatively stable compound but can be shock-sensitive and may explode if heated.[7] Its chemical reactivity is dominated by the two electron-withdrawing nitro groups, which deactivate the benzene ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution.

Key Chemical Reactions

-

Reduction: The nitro groups of this compound can be reduced to amino groups to form p-phenylenediamine. This is a crucial reaction for the synthesis of various dyes and polymers. Common reducing agents include tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring of this compound is susceptible to attack by nucleophiles. One of the nitro groups can be displaced by strong nucleophiles under certain conditions. Studies have shown that it can react with carbanions in the gas phase.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound from p-Nitroaniline

This protocol is adapted from a standard organic synthesis procedure.[10]

Materials:

-

p-Nitroaniline

-

Fluoboric acid solution

-

Sodium nitrite

-

Copper powder

-

Benzene

-

Glacial acetic acid

-

Ethanol

-

Ether

-

Ice

Procedure:

-

Dissolve 0.25 moles of p-nitroaniline in 110 cc of fluoboric acid solution in a beaker, stirring in an ice bath.

-

Slowly add a cold solution of 0.25 moles of sodium nitrite in 34 cc of water dropwise.

-

After the addition is complete, stir for a few minutes and filter the solid p-nitrophenyldiazonium fluoborate by suction.

-

Wash the solid with cold fluoboric acid, then twice with 95% ethanol, and finally several times with ether.

-

In a separate beaker, dissolve 200 g of sodium nitrite in 400 cc of water and add 40 g of copper powder.

-

Stir this mixture vigorously and slowly add a suspension of the p-nitrophenyldiazonium fluoborate in 200 cc of water. Use ether to control any frothing.

-

Once the reaction is complete, filter the product with suction.

-

Wash the solid product sequentially with water, dilute sodium hydroxide solution, and again with water.

-

Dry the solid in an oven at 110°C.

-

Extract the dried product with boiling benzene.

-

Evaporate the benzene and recrystallize the residue from boiling glacial acetic acid.

-

A final recrystallization from ethanol yields pale yellow crystals of this compound.

Determination of Melting Point (Capillary Method)

This is a general procedure for determining the melting point of a crystalline solid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil (e.g., mineral oil or silicone oil)

-

Thermometer

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer and place it in the Thiele tube.

-

Heat the apparatus slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).

-

A sharp melting range (within 1-2°C) is indicative of a pure compound.

Spectroscopic Analysis

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.

-

Instrument Parameters: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Due to the symmetry of the molecule, all four protons on the benzene ring are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum.[11][12] The chemical shift is typically around 8.4 ppm.[13]

¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample (50-100 mg) in a suitable deuterated solvent.

-

Instrument Parameters: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer. Due to the symmetry, only two signals are expected in the ¹³C NMR spectrum: one for the two carbons bearing the nitro groups and another for the four carbons bearing the hydrogen atoms.[9]

FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Analysis: Record the spectrum using an FT-IR spectrometer. Key characteristic peaks include strong absorptions for the asymmetric and symmetric stretching of the C-NO₂ bonds.

Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is commonly used. The molecular ion peak (M⁺) would be observed at m/z = 168.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis pathway of this compound from p-Nitroaniline.

Caption: Synthesis workflow of this compound.

Metabolic Pathway

The metabolic fate of this compound in rats primarily involves nitro group reduction and conjugation. The following diagram outlines the major metabolic transformations.

Caption: Major metabolic pathways of this compound.

References

- 1. This compound | C6H4(NO2)2 | CID 7492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How can 1,2-, 1,3-, and this compound be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

- 3. Metabolism and excretion of dinitrobenzenes by male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Solved Part A How can 1,2-, 1,3-, and this compound be | Chegg.com [chegg.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. homework.study.com [homework.study.com]

- 12. Benzene, 1,4-dinitro- [webbook.nist.gov]

- 13. This compound(100-25-4) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 1,4-Dinitrobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dinitrobenzene in various common organic solvents. Due to the limited availability of precise, temperature-dependent quantitative data in publicly accessible literature, this guide summarizes the available qualitative and semi-quantitative information. It also furnishes a detailed experimental protocol for the accurate determination of solid-state solubility in organic solvents, which can be employed by researchers to generate specific data for their unique requirements.

Introduction

This compound is a significant intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its solubility characteristics are crucial for process design, purification, and formulation development. This guide aims to consolidate the existing knowledge on the solubility of this compound and provide a practical framework for its experimental determination.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound in common organic solvents. It is important to note that much of the available data is qualitative or semi-quantitative, and often lacks specific temperature information.

| Solvent | Formula | Type | Solubility Data | Citation |

| Acetone | C₃H₆O | Ketone | Soluble | [1][2] |

| Benzene | C₆H₆ | Aromatic | Very slightly soluble | [3] |

| Chloroform | CHCl₃ | Halogenated | Sparingly soluble | [1] |

| Ethanol | C₂H₅OH | Alcohol | 1 g in 300 mL (alcohol type and temperature not specified) | [1][3] |

| Ethyl Acetate | C₄H₈O₂ | Ester | Sparingly soluble | [1] |

| Toluene | C₇H₈ | Aromatic | Soluble | |

| Water (Cold) | H₂O | 1 g in 12,500 mL | [3] | |

| Water (Boiling) | H₂O | 1 g in 555 mL | [3] | |

| Water (25 °C) | H₂O | 69 mg/L | [1] |

As indicated, this compound generally exhibits solubility in polar organic solvents like acetone and alcohols, while its solubility is limited in non-polar and some halogenated solvents.[1][2] The solubility in all solvents is expected to increase with temperature.[2]

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method and Gravimetric Analysis

For researchers requiring precise solubility data, the following detailed experimental protocol is provided. This method, a combination of the isothermal shake-flask technique and gravimetric analysis, is a reliable and widely used approach for determining the solubility of a solid in a liquid.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: High-purity organic solvents of interest

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Isothermal shaker bath or incubator with temperature control

-

Screw-capped vials or flasks

-

Volumetric flasks and pipettes

-

Syringe filters (chemically inert, e.g., PTFE)

-

Drying oven

-

Desiccator

-

Glassware (beakers, funnels, etc.)

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of screw-capped vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in an isothermal shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) to avoid precipitation or dissolution during sampling.

-

Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the melting point of this compound (approximately 174 °C).

-

Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

-

Cool the vial in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

Record the final constant weight of the vial containing the dry this compound.

-

Data Analysis and Calculation

The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or mole fraction.

-

Mass of the saturated solution = (Weight of vial + solution) - (Weight of empty vial)

-

Mass of the solute (this compound) = (Weight of vial + dry solute) - (Weight of empty vial)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of the solute)

-

Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) * 100

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Reaction Mechanism of 1,4-Dinitrobenzene with Nucleophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism of 1,4-dinitrobenzene with a variety of nucleophilic reagents. The core of this process is the Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds. This document elucidates the intricacies of the SNAr pathway, including the pivotal role of the Meisenheimer complex intermediate. Detailed experimental protocols for key reactions are provided, alongside a compilation of quantitative kinetic and yield data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise representation of the underlying chemical principles. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a highly activated aromatic compound that serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strongly electron-withdrawing nitro groups significantly depletes the electron density of the benzene ring, rendering it susceptible to attack by a wide range of nucleophiles. This reactivity profile makes this compound and its derivatives valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.

The generally accepted mechanism for the reaction of this compound with nucleophiles is the SNAr mechanism. This pathway proceeds via a two-step addition-elimination sequence, which is characterized by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a critical factor in determining the overall reaction rate.

This guide will delve into the mechanistic details of these reactions, supported by quantitative data and detailed experimental procedures.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds through the following key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks one of the carbon atoms bearing a nitro group, leading to the formation of a tetrahedral intermediate. This intermediate, known as the Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro groups.

-

Departure of the Leaving Group: In the subsequent step, one of the nitro groups acts as a leaving group, departing from the Meisenheimer complex to restore the aromaticity of the ring and yield the final substitution product.

The overall reaction can be represented as follows:

Caption: General mechanism of the SNAr reaction of this compound.

The Meisenheimer Complex

The Meisenheimer complex is a key intermediate in the SNAr reaction. Its formation is typically the rate-determining step. The stability of this complex is enhanced by the presence of strong electron-withdrawing groups, such as the nitro groups in this compound, which can effectively delocalize the negative charge.

Caption: Formation of the Meisenheimer complex in SNAr reactions.

Quantitative Data

The rate and yield of the SNAr reaction of dinitrobenzene derivatives are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The following tables summarize available quantitative data for reactions of dinitrobenzene derivatives with various nucleophiles. While data specifically for this compound is limited in comparative studies, the data for structurally similar compounds like 1-chloro-2,4-dinitrobenzene and 1-(4-nitrophenoxy)-2,4-dinitrobenzene provide valuable insights into its reactivity.

Table 1: Second-Order Rate Constants for the Reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with Anionic Nucleophiles in 80 mol% H₂O - 20 mol% DMSO at 25.0 °C

| Nucleophile | pKₐ of Conjugate Acid | k (M⁻¹s⁻¹) |

| 3-Trifluoromethylphenoxide | 8.75 | 0.00105 |

| 4-Cyanophenoxide | 7.95 | 0.000375 |

| 3-Cyanophenoxide | 8.61 | 0.000832 |

| 4-Chlorophenoxide | 9.38 | 0.0230 |

| 3-Methylphenoxide | 10.01 | 0.0912 |

| Phenoxide | 9.99 | 0.0832 |

| 4-Methylphenoxide | 10.19 | 0.134 |

| Hydroxide (OH⁻) | 15.7 | 0.0123 |

| Azide (N₃⁻) | 4.72 | 0.0468 |

| Thiophenoxide (C₆H₅S⁻) | 6.50 | 1.31 |

Data adapted from a kinetic study on SNAr reactions of 1-(4-nitrophenoxy)-2,4-dinitrobenzene. The reactivity of different nucleophiles can be compared under consistent reaction conditions.

Table 2: Expected Yields for the Reaction of 1-Bromo-5-methoxy-2,4-dinitrobenzene with Various Nucleophiles

| Nucleophile | Expected Yield (%) | Purity (%) | Notes |

| Piperidine | 85-95 | >95 | Generally a clean and high-yielding reaction.[1] |

| Aniline | 70-85 | >90 | Slower reaction than with aliphatic amines; may require gentle heating.[1] |

| Sodium Methoxide | 90-98 | >98 | Very fast and clean reaction; requires anhydrous conditions.[1] |

| Phenol (with K₂CO₃) | 60-75 | >90 | Requires a base to deprotonate the phenol.[1] |

This data, while for a substituted dinitrobenzene, provides a useful reference for expected outcomes with common nucleophiles.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving nucleophilic aromatic substitution on dinitrobenzene derivatives. These protocols can be adapted for reactions with this compound.

General Procedure for the Reaction of a Dinitrobenzene Derivative with an Amine (e.g., Piperidine)

Materials:

-

1-Bromo-5-methoxy-2,4-dinitrobenzene (1.0 g, 3.44 mmol)

-

Piperidine (0.34 g, 4.13 mmol, 1.2 equivalents)

-

Anhydrous Dimethylformamide (DMF) (15 mL)

-

Ice-water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stir bar

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-5-methoxy-2,4-dinitrobenzene in anhydrous DMF.[1]

-

To the stirred solution, add piperidine dropwise at room temperature.[1]

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Pour the reaction mixture into ice-water. A yellow precipitate will form.[1]

-

Collect the solid by vacuum filtration and wash thoroughly with water.[1]

-

Recrystallize the crude product from ethanol to afford bright yellow crystals.[1]

-

Dry the product under vacuum.

General Procedure for the Reaction of a Dinitrobenzene Derivative with an Alkoxide (e.g., Sodium Methoxide)

Materials:

-

1-Bromo-5-methoxy-2,4-dinitrobenzene (1.0 g, 3.44 mmol)

-

Sodium metal (0.09 g, 3.91 mmol)

-

Anhydrous Methanol (20 mL)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Flame-dried round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.[1]

-

Carefully add sodium metal in small pieces to the methanol to generate sodium methoxide in situ. Allow the sodium to react completely.[1]

-

To the sodium methoxide solution, add 1-bromo-5-methoxy-2,4-dinitrobenzene in one portion.[1]

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.[1]

-

Carefully quench the reaction by adding water.[1]

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[1]

References

Electron-withdrawing effects of nitro groups in 1,4-Dinitrobenzene

An In-depth Technical Guide to the Electron-Withdrawing Effects of Nitro Groups in 1,4-Dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fundamental aromatic compound where the benzene ring is substituted with two nitro groups in a para configuration. These nitro groups are powerful electron-withdrawing groups, a property that profoundly influences the molecule's chemical reactivity, spectroscopic characteristics, and electronic properties. This technical guide provides a comprehensive analysis of these electron-withdrawing effects, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations. Understanding these effects is crucial for applications in organic synthesis, materials science, and drug development, where this compound and its derivatives serve as key intermediates and structural motifs.

Theoretical Framework: The Nature of Electron Withdrawal

The potent electron-withdrawing character of the nitro group (–NO₂) stems from a combination of two primary electronic effects: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bond framework. This effect polarizes the C–N bond, leading to a net withdrawal of electron density from the ring.

-

Resonance Effect (-M / Mesomeric Effect): The nitro group can delocalize the π-electrons of the benzene ring onto itself through resonance. The π-system of the benzene ring extends to the nitro group, allowing for resonance structures where a positive charge develops on the ring and the negative charge resides on the oxygen atoms of the nitro group. This delocalization significantly reduces the electron density of the aromatic system.

In this compound, these effects are amplified. The two nitro groups, positioned opposite each other, act in concert to strongly deactivate the benzene ring towards electrophilic aromatic substitution and, conversely, activate it towards nucleophilic aromatic substitution. The Hammett equation provides a quantitative measure of these electronic effects. The nitro group has a large positive para substituent constant (σₚ = +0.78), indicating its strong electron-withdrawing nature through both resonance and induction.[1][2]

Quantitative Data on Electron-Withdrawing Effects

The electron-withdrawing properties of the nitro groups in this compound are manifested in various measurable parameters, including spectroscopic shifts and physicochemical constants.

Table 1: Hammett Substituent Constants

| Substituent | Hammett Constant (σₚ) | Effect Description |

| –NO₂ | +0.78[1] | Strongly electron-withdrawing by induction and resonance. Stabilizes negative charge in the para position. |

| –NO₂ (second group) | > +0.78 (estimated) | The first nitro group deactivates the ring, enhancing the relative electron-withdrawing effect of the second group. A precise, separate Hammett constant is not standard, but the cumulative effect is a significant increase in the electron-deficient nature of the ring. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed Value (cm⁻¹ or ppm) | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.4 ppm (singlet)[3][4] | The high chemical shift reflects the significant deshielding of the aromatic protons due to the strong electron-withdrawing effect of the two nitro groups. The single peak indicates the chemical equivalence of all four protons due to the molecule's symmetry.[3] |

| ¹³C NMR | Chemical Shift (δ) - Aromatic CH | ~125 ppm | Deshielded relative to benzene (128.5 ppm), but less so than the ipso-carbon, reflecting the complex interplay of electronic effects. |

| Chemical Shift (δ) - C–NO₂ (ipso) | ~148 ppm | The carbon atom directly attached to the nitro group is highly deshielded, a direct consequence of the group's powerful inductive and resonance effects. | |

| FT-IR | NO₂ Asymmetric Stretch | 1550–1475 cm⁻¹[5] | This strong absorption is characteristic of the N–O double bond character, influenced by the aromatic system. |

| NO₂ Symmetric Stretch | 1360–1290 cm⁻¹[5] | This complementary strong absorption is also a hallmark of the nitro group. The specific positions within these ranges are sensitive to the electronic environment. | |

| C-H Out-of-Plane Bending | 860–800 cm⁻¹[6] | This absorption pattern is characteristic of para-disubstituted benzene rings.[7] |

Impact on Chemical Reactivity

The profound electron deficiency of the aromatic ring in this compound dictates its reactivity, making it highly resistant to electrophilic attack but susceptible to nucleophilic attack.

Deactivation in Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro groups remove electron density from the π-system of the benzene ring.[8] Since EAS reactions involve the attack of an electrophile (an electron-seeking species), the reduced electron density of the ring makes it a much poorer nucleophile. This deactivates the ring, requiring harsh reaction conditions for any further electrophilic substitution.

Activation in Nucleophilic Aromatic Substitution (SNAr)

Conversely, the strong electron-withdrawing nature of the nitro groups is essential for activating the ring towards nucleophilic aromatic substitution (SNAr).[9] This is particularly true if a suitable leaving group (like a halogen) is present on the ring. The nitro groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, facilitating the substitution.

Caption: SNAr reaction pathway activated by electron-withdrawing groups (EWGs).

Experimental Protocols

Detailed and reproducible experimental methods are paramount for studying the properties of this compound.

Protocol 1: Synthesis of this compound from 4-Nitroaniline

This procedure is adapted from established methods involving diazotization followed by a Sandmeyer-type reaction.[10][11]

-

Diazotization of 4-Nitroaniline:

-

In a 250 mL beaker, dissolve 5.0 g of 4-nitroaniline in 30 mL of a 50% solution of fluoboric acid (HBF₄).

-

Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-chilled solution of 2.5 g of sodium nitrite (NaNO₂) in 10 mL of water, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 15 minutes. The p-nitrobenzenediazonium fluoborate will precipitate as a solid.

-

Collect the solid by suction filtration and wash it with cold water, followed by cold ethanol, and finally diethyl ether.

-

-

Conversion to this compound:

-

In a 500 mL beaker, prepare a solution of 15 g of sodium nitrite in 30 mL of water. Add 1.0 g of copper powder as a catalyst.

-

Create a suspension of the dried diazonium salt from the previous step in 20 mL of water.

-

Slowly add the diazonium salt suspension to the stirred sodium nitrite/copper mixture. Control the addition to manage the effervescence.

-

After the addition is complete, stir the mixture at room temperature for 1 hour, then gently warm it to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture to room temperature. The crude this compound will precipitate.

-

-

Purification:

-

Collect the crude product by suction filtration and wash thoroughly with water.

-

Recrystallize the solid from ethanol or glacial acetic acid to obtain pale-yellow crystals of pure this compound.[11] Dry the product in a desiccator.

-

Protocol 2: 1H and 13C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of dry, purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solid is fully dissolved.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters might include a 45° pulse angle, a 5-second relaxation delay, and 1024 scans to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts (δ) for all signals.

-

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry, purified this compound with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the wavenumbers (cm⁻¹) of the major absorption bands.

-

Assign the bands to specific molecular vibrations (e.g., NO₂ stretches, C-H bends, aromatic C=C stretches) by comparing them to literature values and correlation charts.[12]

-

Computational Analysis Workflow

Theoretical calculations are invaluable for corroborating experimental data and providing deeper insight into the electronic structure.

Caption: Workflow for computational analysis of substituent effects.

This workflow allows for the calculation of key electronic properties. For this compound, computational studies reveal a low-energy Lowest Unoccupied Molecular Orbital (LUMO), primarily localized on the nitro groups and the ring's π-system, which is consistent with its susceptibility to reduction and nucleophilic attack. The Molecular Electrostatic Potential (MESP) map would show strong positive potential (electron-poor regions) over the aromatic ring and negative potential (electron-rich regions) localized on the oxygen atoms of the nitro groups, visually confirming the powerful electron-withdrawing effect.[13]

References

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. This compound(100-25-4) 1H NMR spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ijsr.net [ijsr.net]

- 13. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Analysis of 1,4-Dinitrobenzene

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 1,4-dinitrobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for molecular characterization. The document includes summarized data, detailed experimental protocols, and logical diagrams to illustrate analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Parameter | Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Proton NMR | ¹H | CDCl₃ | 8.456 | Singlet | Due to the molecule's symmetry, all four aromatic protons are chemically and magnetically equivalent[1]. |

| Carbon NMR | ¹³C | - | ~124 | - | Expected signal for the four equivalent aromatic C-H carbons. |

| ~149 | - | Expected signal for the two equivalent aromatic C-NO₂ carbons. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 | Aromatic C-H Stretch | Medium-Weak |

| ~1530 | Asymmetric NO₂ Stretch | Strong |

| ~1350 | Symmetric NO₂ Stretch | Strong |

| ~1600 | Aromatic C=C Stretch | Medium |

| ~850 | C-H Out-of-Plane Bend | Strong |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (log ε) | Notes |

| Ethanol | 266 | 4.16 | This absorption corresponds to the π → π* electronic transition within the conjugated aromatic system[2]. |

Visualizing the Analytical Process

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the data obtained from different techniques for the structural elucidation of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Complementary data from different spectroscopic methods.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data for this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for obtaining both ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3][4]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).[5] The choice of solvent is critical as it must completely dissolve the sample.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

The final sample height in the NMR tube should be between 40-50 mm.[5]

-

Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the spectrum using standard parameters for ¹H or ¹³C NMR. For ¹³C, a greater number of scans will be required.

-

Infrared (IR) Spectroscopy

This protocol describes the KBr (potassium bromide) pellet method, which is standard for solid samples.

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean agate mortar.

-

Add about 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Gently grind the two substances together with a pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first to subtract atmospheric (H₂O, CO₂) absorbances.

-

Acquire the IR spectrum of the sample, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis absorption spectrum for a solid organic compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent, such as ethanol.[7][8] Ethanol is a good choice as it is transparent above 210 nm.[7]

-

Calculate the molar concentration of the stock solution.

-

Perform serial dilutions of the stock solution with the same solvent to prepare a sample with a concentration that results in a maximum absorbance between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert law.

-

Fill a clean quartz cuvette (typically with a 1 cm path length) about three-quarters full with the solvent to be used as the blank/reference.

-

Fill a second, matched quartz cuvette with the diluted sample solution.

-

-

Data Acquisition:

-

Place the cuvette containing the solvent blank into the spectrophotometer.

-